molecular formula C20H18N6O2 B2991890 N-benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

N-benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2991890
M. Wt: 374.4 g/mol
InChI Key: LVMCWQAASILQEK-UHFFFAOYSA-N
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Description

N-Benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core substituted with a 4-methylphenyl group at position 3 and an acetamide-linked benzyl moiety at position 4.

Properties

IUPAC Name

N-benzyl-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-14-7-9-16(10-8-14)26-19-18(23-24-26)20(28)25(13-22-19)12-17(27)21-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMCWQAASILQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6O2C_{20}H_{18}N_{6}O_{2}, with a molecular weight of 374.4 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known for contributing to various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular processes. For instance, triazole derivatives are known to act as inhibitors for carbonic anhydrase and cholinesterase enzymes .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. The triazole moiety enhances the interaction with microbial enzymes or receptors .
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through various pathways .

Pharmacological Activities

The pharmacological profile of this compound includes:

Activity Description Reference
AnticancerInduces apoptosis in tumor cells; effective against multiple cancer lines (e.g., MCF7)
AntimicrobialExhibits activity against bacterial and fungal strains
Enzyme InhibitionInhibits key enzymes such as carbonic anhydrase and cholinesterase
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of related triazole derivatives on various cancer cell lines. The IC50 values indicated significant potency against MCF7 and NCI-H460 cells with values as low as 14.31 µM .
  • Antimicrobial Screening : Research conducted on similar triazole compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could disrupt microtubule formation in cancer cells leading to cell cycle arrest and apoptosis .

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound "N-benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide." Based on the search results, here's what can be gathered:

  • Basic Information :
    • Catalog Number: AA01UUEQ
    • CAS Number: 863019-19-6
    • This compound is also referred to as this compound .
  • Related Compounds and Research :
    • The search results also mention a similar compound, "N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide" . This compound (L392-0495) is available from ChemDiv for screening purposes .
    • ChemDiv provides this compound in formats such as glass vials and 96-tube racks .
    • This related compound has potential biological activities, particularly in cancer treatment and other therapeutic applications.
      • It belongs to the pyrido[3,4-d]pyrimidinone family.
      • Research suggests that compounds within the pyrido[3,4-d]pyrimidine class exhibit anticancer activity.
      • These compounds may act by inhibiting specific kinases or receptors overexpressed in cancer cells.
      • Similar compounds have also shown antimicrobial properties against various pathogens.
  • Contextual Information
    • N-c>clo-he\yI benzothinzole-S-sulfenamide has been added to complete Cynmmid s line of rubber v ulcnnization nccel- erntors .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound ID / CAS No. Triazolo Substituent (Position 3) Acetamide Substituent (N-linked) Core Modification Molecular Weight (g/mol)* Notable Features
Target Compound 4-Methylphenyl Benzyl Triazolo[4,5-d]pyrimidine ~406.4 Balanced lipophilicity
892469-51-1 Benzyl 2-Chlorobenzyl Triazolo[4,5-d]pyrimidine ~436.9 Electron-withdrawing Cl substituent
847382-40-5 4-Fluorobenzyl 3,5-Dimethylphenyl Triazolo[4,5-d]pyrimidine ~448.4 Fluorine enhances metabolic stability
888424-21-3 3,5-Dimethylphenyl Furan-2-ylmethyl Triazolo[4,5-d]pyrimidine ~418.4 Heterocyclic furan moiety
N/A () 4-Ethoxyphenyl Benzyl Thiazolo[4,5-d]pyrimidine ~529.6 Sulfur-containing core (thiazolo)

*Calculated based on molecular formulas derived from IUPAC names.

Substituent Impact Analysis

4-Fluorobenzyl (847382-40-5): Fluorine’s electronegativity may improve binding affinity via polar interactions while reducing oxidative metabolism . Benzyl (892469-51-1): The absence of substitution on the benzyl group reduces steric hindrance but may decrease metabolic stability compared to halogenated analogs .

Acetamide N-Linked Modifications: Benzyl (Target): Standard aromatic group with moderate steric bulk. Furan-2-ylmethyl (888424-21-3): The oxygen-rich furan may improve water solubility but could increase susceptibility to enzymatic degradation .

Core Heterocycle Variations :

  • Thiazolo[4,5-d]pyrimidine () : Replacing triazole with thiazole introduces sulfur, which may influence redox properties and binding to metal-containing enzymes .

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